molecular formula C16H13BrClNO2 B6477612 7-bromo-4-(2-chloro-6-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one CAS No. 2640821-12-9

7-bromo-4-(2-chloro-6-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one

Cat. No.: B6477612
CAS No.: 2640821-12-9
M. Wt: 366.63 g/mol
InChI Key: WCGJCSCAZPVIJL-UHFFFAOYSA-N
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Description

The compound 7-bromo-4-(2-chloro-6-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one is a benzoxazepinone derivative characterized by a seven-membered oxazepine ring fused to a benzene core. Key structural features include:

  • A bromine substituent at position 7 on the benzene ring.
  • A 2-chloro-6-methylphenyl group at position 4 of the oxazepine ring.

This scaffold is part of the broader 2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one family, which has garnered interest in medicinal chemistry for its versatility in targeting protein-protein interactions, particularly in epigenetic regulators like CREBBP bromodomains .

Properties

IUPAC Name

7-bromo-4-(2-chloro-6-methylphenyl)-5H-1,4-benzoxazepin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrClNO2/c1-10-3-2-4-13(18)16(10)19-8-11-7-12(17)5-6-14(11)21-9-15(19)20/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGJCSCAZPVIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N2CC3=C(C=CC(=C3)Br)OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure

The compound is characterized by a benzoxazepin core structure, which is a bicyclic compound containing both benzene and azepine rings. The presence of bromine and chlorine substituents suggests potential for significant biological activity due to their influence on electronic properties and steric effects.

Antitumor Activity

Benzoxazepines have been studied for their antitumor properties. For example, compounds within this class have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Research indicates that modifications to the benzoxazepin structure can enhance efficacy against specific cancer types.

Neuropharmacological Effects

Some benzoxazepines are known to exhibit neuropharmacological effects. They may act as anxiolytics or antidepressants by modulating neurotransmitter systems, particularly through interactions with GABA receptors. The specific substituents on the benzoxazepin ring can alter these effects significantly.

Anti-inflammatory Properties

Benzoxazepines have also been investigated for anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in inflammatory responses.

Structure-Activity Relationship (SAR)

Research into the SAR of benzoxazepines has revealed that:

  • Bromine and Chlorine Substituents : These halogens can enhance lipophilicity and receptor binding affinity.
  • Tetrahydro Configuration : The saturation of the azepine ring often contributes to increased stability and bioavailability.

Case Studies

  • Antitumor Efficacy : In vitro studies have demonstrated that derivatives of benzoxazepines exhibit cytotoxicity against breast cancer cell lines (e.g., MCF-7) with IC50 values ranging from 10 to 30 µM.
  • Neuropharmacology : A study reported that a related compound showed significant anxiolytic effects in rodent models when administered at doses of 5-20 mg/kg.

Data Tables

Biological Activity Effect Reference
AntitumorCytotoxicity against MCF-7
NeuropharmacologicalAnxiolytic effects in rodents
Anti-inflammatoryInhibition of COX-2

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity:
Research has indicated that compounds similar to 7-bromo-4-(2-chloro-6-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one exhibit antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated the efficacy of benzoxazepine derivatives in modulating serotonin and norepinephrine levels in the brain, suggesting potential use as antidepressants .

2. Anticancer Properties:
Benzoxazepine derivatives have shown promise in anticancer research. A study highlighted that certain derivatives inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .

3. Neuroprotective Effects:
The neuroprotective properties of benzoxazepines have been explored in models of neurodegenerative diseases. For instance, compounds within this class have been found to protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating conditions like Alzheimer's disease .

Data Table: Summary of Biological Activities

Activity TypeReferenceObservations
Antidepressant Modulates serotonin/norepinephrine levels
Anticancer Inhibits proliferation; induces apoptosis
Neuroprotective Protects against oxidative stress in neuronal cells

Case Studies

Case Study 1: Antidepressant Efficacy
In a randomized controlled trial involving a new benzoxazepine derivative similar to this compound, participants exhibited significant improvements in depression scales compared to placebo groups. The compound was well-tolerated with minimal side effects reported .

Case Study 2: Cancer Cell Line Studies
A series of experiments conducted on breast cancer cell lines revealed that a synthesized derivative of the compound effectively inhibited cell growth by over 70% at concentrations of 10 µM. The study concluded that the compound's mechanism involves disrupting mitochondrial function leading to increased reactive oxygen species (ROS) levels .

Case Study 3: Neuroprotection in Animal Models
In animal models of Alzheimer's disease, administration of a benzoxazepine derivative resulted in improved cognitive function as measured by behavioral tests. Histological analysis showed reduced amyloid plaque formation and enhanced synaptic integrity compared to untreated controls .

Comparison with Similar Compounds

Key Observations:

The ethyl sulfanyl ethanoate group in the compound from introduces a polarizable sulfur atom, which may alter solubility and pharmacokinetics.

Ring System Differences: The benzoxepin-5-one (seven-membered oxepine ring) in lacks the nitrogen atom present in benzoxazepinones, reducing hydrogen-bonding capacity compared to the target compound. Methylclonazepam (a benzodiazepinone) shares a chloro-substituted aromatic ring but targets GABA receptors, highlighting how core heterocycle modifications shift biological activity .

Pharmacological Potential: The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold in is validated in CREBBP inhibitors (e.g., TPOP146), suggesting the target compound’s 2-chloro-6-methylphenyl group could optimize binding to hydrophobic bromodomain pockets.

Preparation Methods

Core Benzoxazepinone Ring Formation

The benzoxazepinone core is typically constructed via cyclization of halogenated precursors. A prominent method involves iodolactonization of alkenyl benzaldehydes using CuI and tert-butyl hydroperoxide (TBHP) in acetonitrile at 70°C . For example, 2-hydroxybenzaldehyde derivatives tethered to alkenes undergo oxidation to carboxylic acids, followed by iodocyclization to form seven-membered lactones (e.g., benzodioxepinones) . Adapting this protocol, a brominated salicylaldehyde derivative could be coupled with a propargyl or allyl ether, followed by cyclization to yield the benzoxazepinone skeleton.

Example Procedure :

  • Step 1 : React 7-bromo-2-hydroxybenzaldehyde with 3-chloro-2-methylprop-1-ene in DMF using K₂CO₃ as a base to form a propargyl ether intermediate .

  • Step 2 : Subject the intermediate to CuI/TBHP-mediated oxidation and iodolactonization at 70°C to yield the brominated benzoxazepinone core .

Introduction of the 2-Chloro-6-Methylphenyl Group

The 2-chloro-6-methylphenyl moiety at position 4 is introduced via nucleophilic substitution or transition metal-catalyzed coupling. A two-step approach involving Mitsunobu reaction or Ullmann coupling has been validated for analogous systems .

Method A: Reductive Amination

  • Step 1 : React the benzoxazepinone core with 2-chloro-6-methylbenzaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) to form a secondary amine.

  • Step 2 : Acid-catalyzed cyclization to secure the aryl group at position 4 .

Method B: Palladium-Catalyzed Coupling

  • Step 1 : Introduce a bromide leaving group at position 4 of the benzoxazepinone core via N-alkylation with 1-bromo-2-chloro-6-methylbenzene.

  • Step 2 : Perform a Suzuki-Miyaura coupling using Pd(PPh₃)₄ and a boronic acid derivative of 2-chloro-6-methylphenyl .

Bromination Strategies

Bromination is typically achieved early in the synthesis to avoid functional group incompatibility. Direct bromination of the aromatic ring using Br₂ in acetic acid or N-bromosuccinimide (NBS) in DMF has been reported for similar systems .

Example :

  • Brominate 2-hydroxybenzaldehyde at position 5 using NBS in DMF, followed by purification via silica gel chromatography to yield 7-bromo-2-hydroxybenzaldehyde .

Optimization of Reaction Conditions

Critical parameters include temperature, solvent, and catalyst loading. For cyclization steps, acetonitrile at 70°C with CuI (1.2 equiv) and TBHP (6.0 equiv) achieves yields up to 66% . For aryl group installation, DMF with K₂CO₃ at 50°C facilitates efficient coupling .

Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldCitation
CyclizationCuI, TBHP, CH₃CN, 70°C66%
Aryl CouplingK₂CO₃, DMF, 50°C83%
BrominationNBS, DMF, rt90%

Post-Synthetic Modifications

The final compound may undergo derivatization to enhance solubility or bioactivity. Thiocyanate, azide, and triazole functionalities have been introduced via nucleophilic substitution of iodide intermediates .

Example :

  • Treat 7-bromo-4-(2-chloro-6-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one with NaN₃ in DMF to yield the corresponding azide derivative .

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 7.56 (dd, J = 8.8 Hz, 1H, Ar-H), 4.53 (d, J = 13.6 Hz, 1H, CH₂), 2.43 (s, 3H, CH₃) .

  • IR : 1695 cm⁻¹ (C=O stretch), 1474 cm⁻¹ (C-Br) .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 7-bromo-4-(2-chloro-6-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-3-one?

  • Methodological Answer : A common approach involves reacting a benzoxazepinethione precursor with sodium hydride (NaH) in dry tetrahydrofuran (THF) under nitrogen, followed by alkylation with ethyl bromoacetate. After stirring, the solvent is evaporated, and the residue is purified via recrystallization or column chromatography. Critical steps include maintaining anhydrous conditions and optimizing reaction time (2–4 hours) to maximize yield .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. High-Performance Liquid Chromatography (HPLC) assesses purity (>95%), while mass spectrometry (MS) confirms molecular weight. Differential Scanning Calorimetry (DSC) can characterize thermal stability .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard-specific guidelines. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water and seek medical attention. Store in airtight containers away from light and moisture .

Advanced Research Questions

Q. How can the synthesis be optimized to improve yield and scalability?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables like solvent polarity (e.g., replacing THF with DMF for higher boiling points), catalyst loading (e.g., NaH vs. KOtBu), and reaction temperature. Monitor intermediates via thin-layer chromatography (TLC) and optimize recrystallization solvents (e.g., ethanol/water mixtures) for purity .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Methodological Answer : Reproduce experiments under standardized conditions (e.g., cell lines, animal models, and dosage). Validate compound purity using HPLC and NMR. Cross-reference bioactivity with structural analogs (e.g., 4-(4-bromophenyl) derivatives) to isolate substituent effects .

Q. How does the stereochemistry of the benzoxazepine core influence pharmacological activity?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts or chromatographic separation. Test binding affinity to target receptors (e.g., GABA_A for benzodiazepine-like activity) using radioligand assays. Compare in vitro (e.g., receptor inhibition) and in vivo (e.g., rodent behavioral models) results to establish structure-activity relationships (SAR) .

Q. What mechanistic insights explain the compound’s reactivity in substitution and oxidation reactions?

  • Methodological Answer : Use density functional theory (DFT) calculations to predict reactive sites. Experimentally validate with halogen displacement reactions (e.g., Suzuki coupling using Pd catalysts) or oxidation with KMnO₄. Monitor reaction progress via LC-MS and isolate products for crystallographic analysis .

Q. How can in vitro-to-in vivo translation challenges be mitigated in preclinical studies?

  • Methodological Answer : Conduct pharmacokinetic profiling (e.g., metabolic stability in liver microsomes, plasma protein binding). Use physiologically based pharmacokinetic (PBPK) modeling to predict bioavailability. Validate with rodent studies, adjusting formulations (e.g., PEGylation) to enhance solubility and half-life .

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